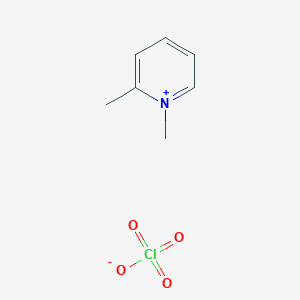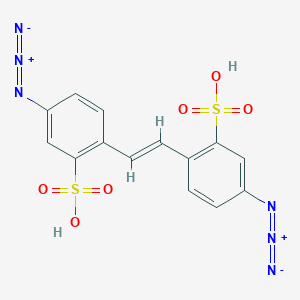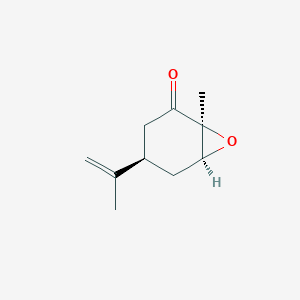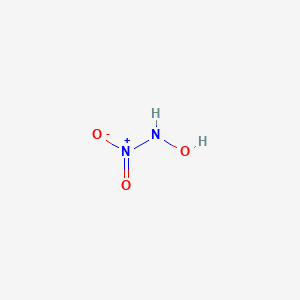
Stibophen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of phenylstibonic acid and has been shown to have a variety of biochemical and physiological effects. Stibophen has been used in a variety of scientific studies, including those related to cancer research, immunology, and microbiology.
作用机制
The mechanism of action of stibophen is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Stibophen has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
Stibophen has a variety of biochemical and physiological effects. In cancer cells, stibophen has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In immune cells, stibophen has been shown to enhance the activity of natural killer cells and T cells, leading to increased immune surveillance and clearance of pathogens. Stibophen has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Stibophen has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have activity against a variety of cancer cell lines and pathogens, making it a useful tool in cancer and microbiology research. However, stibophen also has limitations. It has been shown to have cytotoxic effects in normal cells, limiting its potential use as a therapeutic agent. In addition, the mechanism of action of stibophen is not fully understood, making it difficult to interpret experimental results.
未来方向
There are several future directions for stibophen research. One direction is to further elucidate the mechanism of action of stibophen, which could lead to the development of more targeted therapies. Another direction is to explore the potential use of stibophen in combination with other drugs, which could enhance its activity and reduce its cytotoxic effects. Finally, future research could focus on developing more stable and less toxic derivatives of stibophen, which could have greater potential as therapeutic agents.
Conclusion
Stibophen is a chemical compound that has been widely used in scientific research for its unique properties. It has been shown to have anti-tumor activity, immunomodulatory effects, and activity against various pathogens. Stibophen has several advantages for lab experiments, including its stability and activity against a variety of cell lines and pathogens. However, it also has limitations, including its cytotoxic effects in normal cells and the lack of understanding of its mechanism of action. Future research could focus on further elucidating the mechanism of action of stibophen and developing more targeted and less toxic derivatives.
合成方法
Stibophen is synthesized by reacting phenylstibonic acid with phenol in the presence of sulfuric acid. The reaction produces stibophen as a yellow solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
Stibophen has been used in a variety of scientific research studies due to its unique properties. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Stibophen has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, stibophen has been used in microbiology studies, showing activity against various bacterial and fungal pathogens.
属性
CAS 编号 |
15489-16-4 |
|---|---|
分子式 |
C12H4O16S4Sb.5Na |
分子量 |
895.2 g/mol |
IUPAC 名称 |
pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |
InChI |
InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |
InChI 键 |
ZDDUXABBRATYFS-UHFFFAOYSA-F |
SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
其他 CAS 编号 |
15489-16-4 |
同义词 |
fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)











![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)